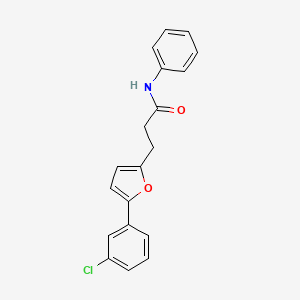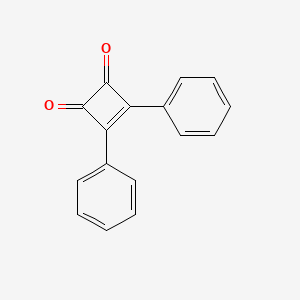![molecular formula C15H20N2O3 B11943302 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine generally involves the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is typically carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to facilitate the formation of the Schiff base.
-
Starting Materials
- 1,3-benzodioxole-5-carbaldehyde
- 3-(4-morpholinyl)-1-propanamine
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalyst such as acetic acid
- Temperature: Reflux conditions (around 60-80°C)
- Reaction Time: Several hours to ensure complete condensation
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines and aldehydes.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxole ring and morpholine moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-propanamine
- N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline
- N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)methanimine |
InChI |
InChI=1S/C15H20N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10-11H,1,4-9,12H2 |
InChIキー |
QPLCPGQBLDCCNE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



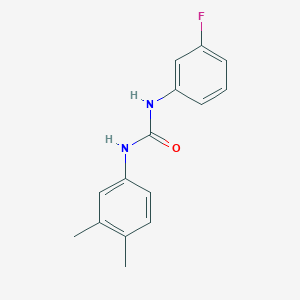


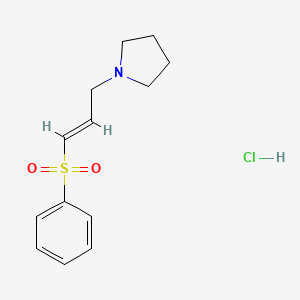

![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
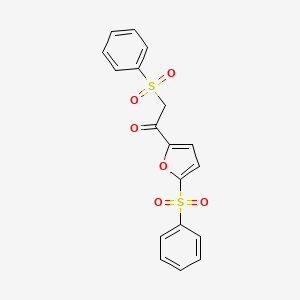

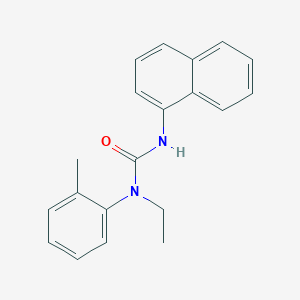
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
